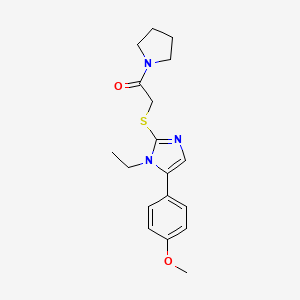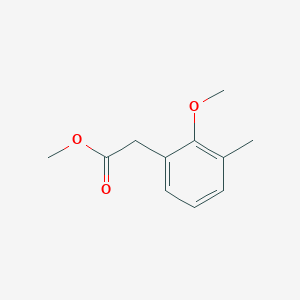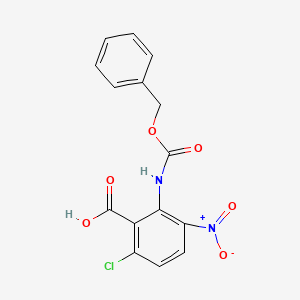![molecular formula C17H20FN3O2S B2416528 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile CAS No. 2415542-16-2](/img/structure/B2416528.png)
3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile, also known as FTBM, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. In
Scientific Research Applications
3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile has been found to have potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. In drug discovery, 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile has been used as a tool compound to study the mechanism of action of certain drugs. In neuroscience, 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile has been found to modulate the activity of certain neurotransmitter receptors, suggesting its potential as a therapeutic agent for neurological disorders.
Mechanism of Action
The exact mechanism of action of 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter receptor activity. 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile has been found to bind to the active site of certain enzymes, blocking their activity and preventing the formation of certain metabolites. In addition, 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile has been shown to modulate the activity of certain neurotransmitter receptors, enhancing or inhibiting their activity depending on the specific receptor subtype.
Biochemical and Physiological Effects:
3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile has been found to have a number of biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of neurotransmitter receptor activity, and the induction of apoptosis in certain cancer cells. In addition, 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile has been found to exhibit anti-inflammatory and anti-oxidant properties, suggesting its potential as a therapeutic agent for a variety of conditions.
Advantages and Limitations for Lab Experiments
One advantage of 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile is its potent inhibitory activity against certain enzymes, making it a useful tool compound for studying the mechanism of action of certain drugs. In addition, 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile has been found to be relatively stable and easy to synthesize, making it a convenient compound for laboratory experiments. However, one limitation of 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile is its potential toxicity, which may limit its use in certain experiments or applications.
Future Directions
There are a number of future directions for research on 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile, including the development of new drugs based on its inhibitory activity against certain enzymes, the exploration of its potential as a therapeutic agent for neurological disorders, and the investigation of its anti-inflammatory and anti-oxidant properties. In addition, further studies are needed to fully understand the mechanism of action of 3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile and its potential side effects.
Synthesis Methods
3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile can be synthesized through a multi-step process involving the reaction of 3-fluoro-4-nitrobenzonitrile with thiomorpholine-4-carboxylic acid and morpholine in the presence of a catalyst. The resulting intermediate is then treated with methyl chloroformate to form the final product.
properties
IUPAC Name |
3-fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c18-15-9-13(10-19)1-2-14(15)11-20-3-6-23-16(12-20)17(22)21-4-7-24-8-5-21/h1-2,9,16H,3-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXRFJCLLRGUMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=C(C=C(C=C2)C#N)F)C(=O)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2416449.png)
![6-chloro-N-(2-{2-[(6-chloropyridin-2-yl)formamido]ethoxy}ethyl)-N-(propan-2-yl)pyridine-2-carboxamide](/img/structure/B2416452.png)
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2416454.png)
![2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2416455.png)

![2-(1,2,4-Triazol-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2416457.png)

![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)
![N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2416461.png)
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416463.png)

